molecular formula C12H16N2OS B2475096 N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 887202-34-8

N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2475096
CAS No.: 887202-34-8
M. Wt: 236.33
InChI Key: RKOMSWZGHIYULU-UHFFFAOYSA-N
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Description

“N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” is a chemical compound with the molecular formula C12H16N2OS . It has a molecular weight of 236.33 .


Synthesis Analysis

The synthesis of azomethine derivatives, which include “this compound”, is carried out by the interaction of aromatic aldehydes with 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in ethanol . The reaction is monitored by thin-layer chromatography (TLC), and the determination of related impurities is done by high-performance liquid chromatography (HPLC) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2,16H,1,3-7,13H2,(H,14,15) .


Chemical Reactions Analysis

The reactivity of the compound is influenced by the substituents of aldehydes contained in the aromatic core on the completeness of the condensation reaction .


Physical and Chemical Properties Analysis

The compound has a storage temperature of 28°C . The boiling point is not specified .

Scientific Research Applications

Biologically Active Derivatives and Pharmaceutical Synthesis

Targeted Synthesis and Analysis of Azomethine Derivatives Azomethine derivatives of N-Allyl-2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are studied for their potential as biologically active compounds, with a focus on their cytostatic effects. These compounds are synthesized and analyzed, revealing prospects for further research and molecular design in the field of medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).

Biologically Active Thiophene-3-carboxamide Derivatives Thiophene-3-carboxamide derivatives exhibit antibacterial and antifungal activities. The study explores the molecular structure and intermolecular interactions of these compounds, providing insights into their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).

Antitumor and Antimicrobial Applications

Synthesis and Antitumor Activity of Benzyl-1,3-Thiazol-2-yl Derivatives A series of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides are synthesized and evaluated for their antitumor activity. The study contributes to the search for innovative anti-cancer agents by identifying compounds with significant antitumor effects (Ostapiuk, Frolov, & Matiychuk, 2017).

Synthesis and Antimicrobial Activity of Schiff Bases The synthesis of Schiff bases derived from 3-amino-2-methyl/ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimid-4(3H)-one is described, with an emphasis on their potential as antimicrobial and anti-inflammatory agents. The compounds exhibit promising biological activity, contributing to the field of pharmaceuticals (Narayana, Ashalatha, Raj, & Kumari, 2006).

Future Directions

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are acyclic precursors of biologically active compounds derived from 5,6,7,8-tetrahydro-3H-benzoteopheno . The prospects for further study and molecular design in a number of azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are promising .

Properties

IUPAC Name

2-amino-N-prop-2-enyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-7-14-12(15)10-8-5-3-4-6-9(8)16-11(10)13/h2H,1,3-7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOMSWZGHIYULU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=C(SC2=C1CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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